Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 3-[(cyclopropylamino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9(8-14)6-13-10-4-5-10/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
KASYKNWLVMRDCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2CC2 |
Origin of Product |
United States |
Biological Activity
Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate (CAS No. 1342433-96-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- Structure : The compound features an azetidine ring, which is known for its role in various biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The cyclopropylamino group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of azetidine compounds can possess antimicrobial properties. The structural modifications in this compound may influence its efficacy against various bacterial strains.
- Cytotoxic Effects : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.
- Neuroactive Properties : Given the structural similarity to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems, possibly affecting mood and cognition.
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Below are some key findings:
Case Study 1: Antimicrobial Evaluation
In a study evaluating various azetidine derivatives, this compound showed promising results against Gram-positive bacteria, suggesting a mechanism involving cell wall disruption.
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay conducted on human cancer cell lines revealed that this compound exhibited significant growth inhibition at micromolar concentrations, suggesting a potential lead for anticancer drug development.
Comparison with Similar Compounds
Compounds with Varying Ring Sizes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Applications |
|---|---|---|---|---|---|
| tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate | 887588-04-7 | C₁₃H₂₄N₂O₂ | 240.34 | Piperidine ring (6-membered) | Intermediate for CNS-targeting drugs |
| tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | 887587-25-9 | C₁₂H₂₂N₂O₂ | 226.32 | Pyrrolidine ring (5-membered) | Antibacterial agent synthesis |
Key Findings :
Compounds with Modified Substituents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Differences | Applications |
|---|---|---|---|---|---|
| tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate | 1262411-27-7 | C₉H₁₈N₂O₃ | 202.25 | Hydroxymethyl group replaces cyclopropylamino | Prodrug synthesis for hydrophilic APIs |
| tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate | 497160-14-2 | C₁₀H₁₇NO₃ | 199.25 | 2-Oxoethyl substituent | Precursor for cross-coupling reactions |
Key Findings :
Pharmacologically Active Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Pharmacological Activity |
|---|---|---|---|---|---|
| tert-Butyl 3-(cyanomethyl)-3-(pyrrolo[2,3-d]pyrimidin-4-yl)azetidine-1-carboxylate | N/A | C₂₅H₃₅N₇O₃Si | 509.68 | Cyanomethyl and pyrrolo-pyrimidine groups | JAK/STAT pathway inhibition |
| tert-Butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate | N/A | C₂₄H₂₇N₃O₂ | 389.49 | Quinoline-phenyl substituent | Dual EZH2/HDAC inhibitors |
Key Findings :
- Biological Targets: The cyanomethyl-pyrrolopyrimidine derivative (MW 509.68) demonstrates potent JAK inhibition (IC₅₀ < 10 nM), highlighting the role of electron-withdrawing groups in enhancing kinase binding .
- Epigenetic Modulation: Quinoline-substituted analogs (e.g., CAS N/A) show dual inhibition of EZH2 and HDAC enzymes, relevant in oncology .
Salts and Prodrugs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features | Advantages |
|---|---|---|---|---|---|
| tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride | 943060-59-1 | C₁₀H₂₀ClN₂O₂ | 235.73 | Hydrochloride salt | Improved solubility in aqueous media |
| tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride | 2061980-49-0 | C₁₂H₂₄Cl₂N₄O₂ | 331.25 | Piperazine and dihydrochloride | Enhanced stability and bioavailability |
Key Findings :
Structural and Functional Insights
Commercial Availability
- The target compound is supplied by multiple vendors (e.g., Aladdin Scientific, Shanghai Yuanye) at ~$1,700/g, reflecting its demand in high-throughput screening .
Q & A
Q. Methodological
- Enzyme Inhibition Assays : Fluorescence-based assays with purified enzymes (e.g., kinases) to measure Ki values .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to determine binding affinity (Kd) .
- Cellular Uptake Studies : LC-MS quantification of intracellular concentrations to assess membrane permeability .
How do substituents like the methoxyphenyl group (in analogs) alter biological activity?
Comparative Analysis
Structural analogs (e.g., tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate) exhibit:
- Enhanced Binding : The methoxyphenyl group increases π-π stacking with aromatic residues in enzyme active sites.
- Modified Solubility : LogP increases by ~0.5 units, reducing aqueous solubility but improving lipid bilayer penetration .
| Analog | Similarity Index | Key Property |
|---|---|---|
| Tert-butyl 3-hydroxyazetidine-1-carboxylate | 0.87 | Reduced steric bulk |
| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 0.89 | Improved hydrogen bonding |
What strategies enable enantioselective synthesis of this compound?
Q. Advanced Synthesis
- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts for asymmetric induction during cyclopropane formation .
- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>99% ee) .
How is stability under varying storage conditions assessed?
Q. Methodological
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
